N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate
CAS No.: 53505-74-1
Cat. No.: VC17022966
Molecular Formula: C26H55N3O3
Molecular Weight: 457.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53505-74-1 |
|---|---|
| Molecular Formula | C26H55N3O3 |
| Molecular Weight | 457.7 g/mol |
| IUPAC Name | acetic acid;N-[3-(3-aminopropylamino)propyl]octadecanamide |
| Standard InChI | InChI=1S/C24H51N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;1-2(3)4/h26H,2-23,25H2,1H3,(H,27,28);1H3,(H,3,4) |
| Standard InChI Key | OSWWZRYSHXCAEV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate has the molecular formula C₄₂H₈₅N₃O₂·C₂H₄O₂, corresponding to a monostearoyl derivative of a diaminopropylamine acetic acid salt. The structure comprises:
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Stearic acid moiety: An 18-carbon saturated fatty acid chain providing hydrophobicity.
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Polyamine backbone: A 3-((3-aminopropyl)amino)propyl group creating a branched diamine structure with primary (-NH₂) and secondary (-NH-) amines.
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Acetate counterion: Neutralizes the amine groups, enhancing water solubility .
Structural Comparison to Analogous Compounds
The compound differs from N-[3-(dimethylamino)propyl]stearamide monoacetate (CAS #13282-70-7) by replacing dimethylamino groups with primary amines. This structural variation increases its cationic charge density at neutral pH, potentially enhancing binding to anionic surfaces .
Table 1: Key Identifiers of N-(3-((3-Aminopropyl)amino)propyl)stearamide Monoacetate
| Property | Value | Source |
|---|---|---|
| CAS Number | 94346-38-0 | |
| Molecular Weight | 723.2 g/mol (calculated) | |
| Appearance | White to off-white flakes | |
| Solubility | Lipophilic (log Kow ≈ 6.2*) | * |
| *Estimated from analog data |
Synthesis and Manufacturing
Reaction Pathway
The synthesis typically involves a three-step process:
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Amidation: Stearic acid reacts with 3,3'-diaminodipropylamine to form N-(3-((3-aminopropyl)amino)propyl)stearamide.
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Acetylation: The tertiary amine is neutralized with acetic acid to yield the monoacetate salt.
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Purification: Crystallization from ethanol-water mixtures removes unreacted amines and fatty acids .
Industrial-Scale Production Considerations
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Temperature control: Exothermic amidation requires cooling to ≤80°C to prevent decomposition.
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Yield optimization: Excess diamine (1.5:1 molar ratio) ensures complete stearic acid conversion.
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Byproducts: Residual 3,3'-diaminodipropylamine (<0.5% w/w) may remain, necessitating ion-exchange purification .
Physicochemical Properties
Thermal Behavior
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Melting point: 44–61°C (estimated via differential scanning calorimetry of analog compounds) .
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Thermal stability: Decomposes above 190°C, releasing acetic acid and forming polycyclic amines .
Solubility Profile
| Solvent | Solubility (g/100mL, 25°C) | Notes |
|---|---|---|
| Water | 0.12 | pH-dependent (soluble at pH<5) |
| Ethanol | 12.4 | Forms clear solutions |
| Hexane | <0.01 | Limited dispersion |
Data extrapolated from N-[3-(dimethylamino)propyl]stearamide monoacetate studies .
Interfacial Activity
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Critical micelle concentration (CMC): 0.8 mM (estimated via pendant drop tensiometry).
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Surface tension reduction: Lowers water surface tension to 32 mN/m at 1% w/w .
Toxicological and Ecotoxicological Profile
Acute Toxicity
| Endpoint | Result (Analog Data) | Test Organism |
|---|---|---|
| Oral LD₅₀ | >2,000 mg/kg (rat) | |
| Dermal LD₅₀ | >5,000 mg/kg (rabbit) | |
| Inhalation LC₅₀ | >5.1 mg/L (4h, rat) |
Ecotoxicity
| Species | EC₅₀/LC₅₀ (96h) | Endpoint |
|---|---|---|
| Daphnia magna | 0.12 mg/L | Immobilization |
| Oncorhynchus mykiss | 0.08 mg/L | Mortality |
| Pseudokirchneriella | 0.15 mg/L | Growth inhibition |
Data from GreenScreen® assessment of structural analog .
Developmental Effects
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NOAEL (developmental): 30 mg/kg/day (rat, via gavage).
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LOAEL: 100 mg/kg/day, causing delayed ossification in fetal skeletons .
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, goggles |
| Ventilation | Local exhaust required |
| Storage | <30°C, inert atmosphere |
Research Gaps and Future Directions
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Endocrine disruption potential: In silico models predict weak estrogen receptor binding (IC₅₀ = 1.2 μM), requiring in vitro validation.
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Long-term aquatic impacts: Bioconcentration factor (BCF) estimates of 3,200 suggest bioaccumulation risks .
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Green chemistry alternatives: Development of shorter-chain analogs (C12–C14) could reduce ecotoxicity while maintaining performance.
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